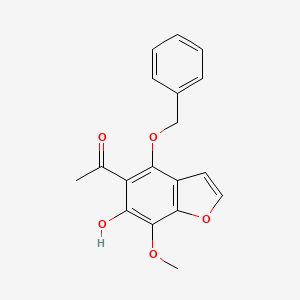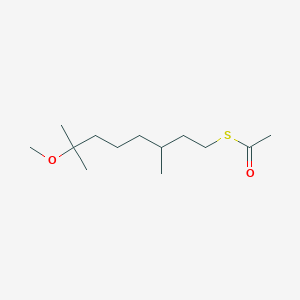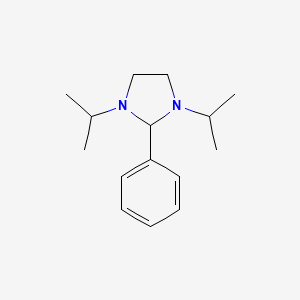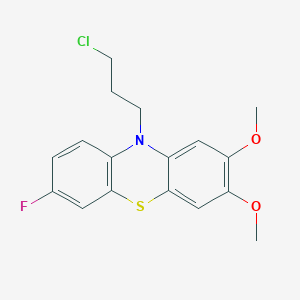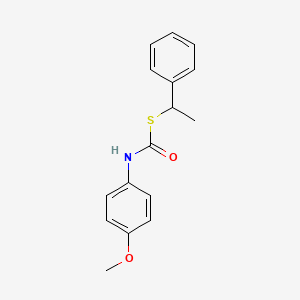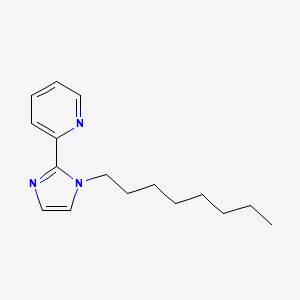
2-(1-Octyl-1H-imidazol-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-Octyl-1H-imidazol-2-yl)pyridine is a heterocyclic compound that features both imidazole and pyridine rings. The octyl group attached to the imidazole ring enhances its lipophilicity, making it a compound of interest in various chemical and biological applications. This compound is known for its potential in coordination chemistry, medicinal chemistry, and as a ligand in catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Octyl-1H-imidazol-2-yl)pyridine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski reaction, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Alkylation: The imidazole ring is then alkylated with an octyl halide (e.g., octyl bromide) under basic conditions to introduce the octyl group.
Coupling with Pyridine: The final step involves coupling the octyl-substituted imidazole with a pyridine derivative, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(1-Octyl-1H-imidazol-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals, which can be used in catalysis and material science.
Biology: The compound’s ability to interact with biological macromolecules makes it a candidate for drug design and development.
Medicine: Its derivatives are explored for their potential as antimicrobial, anticancer, and anti-inflammatory agents.
Industry: It is used in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism of action of 2-(1-Octyl-1H-imidazol-2-yl)pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to metal ions, proteins, and nucleic acids, influencing their function.
Pathways Involved: It can modulate enzymatic activity, alter gene expression, and disrupt cellular processes, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 2-(1H-Imidazol-2-yl)pyridine
- 2-(2-Pyridyl)benzimidazole
- 2,6-Bis(2-benzimidazolyl)pyridine
Comparison:
- 2-(1-Octyl-1H-imidazol-2-yl)pyridine stands out due to its enhanced lipophilicity from the octyl group, which can improve its bioavailability and membrane permeability compared to its non-alkylated counterparts.
- 2-(2-Pyridyl)benzimidazole and 2,6-Bis(2-benzimidazolyl)pyridine are more rigid structures, which may limit their flexibility in binding to diverse targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
113464-46-3 |
|---|---|
Molekularformel |
C16H23N3 |
Molekulargewicht |
257.37 g/mol |
IUPAC-Name |
2-(1-octylimidazol-2-yl)pyridine |
InChI |
InChI=1S/C16H23N3/c1-2-3-4-5-6-9-13-19-14-12-18-16(19)15-10-7-8-11-17-15/h7-8,10-12,14H,2-6,9,13H2,1H3 |
InChI-Schlüssel |
QUKZJPOUIOGEBW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C=CN=C1C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



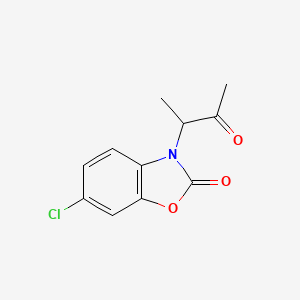
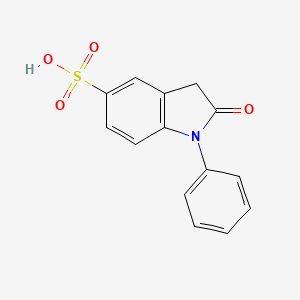
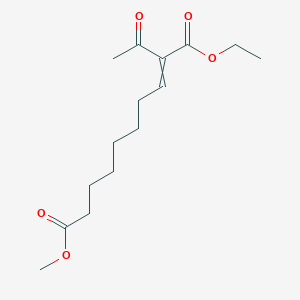
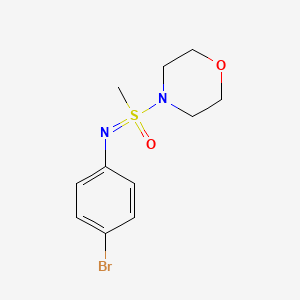
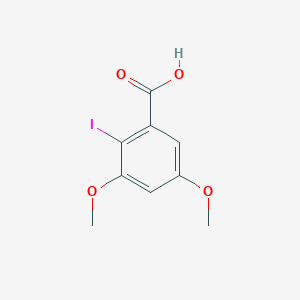
![4-[(E)-2-(1H-benzimidazol-2-yl)ethenyl]phenol](/img/structure/B14292330.png)


